molecular formula C23H15ClN2O3 B14006953 5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione CAS No. 329762-17-6

5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione

Cat. No.: B14006953
CAS No.: 329762-17-6
M. Wt: 402.8 g/mol
InChI Key: OKDLUFIBIISKAV-UHFFFAOYSA-N
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Description

5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione is a complex organic compound with a unique structure that includes a chloro-substituted phenyl group and a hexahydropyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a chloro-substituted benzaldehyde with a hexahydropyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-[Bromo(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione
  • 5-[Iodo(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione
  • 5-[Fluoro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione

Uniqueness

The uniqueness of 5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione lies in its specific chloro substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

329762-17-6

Molecular Formula

C23H15ClN2O3

Molecular Weight

402.8 g/mol

IUPAC Name

5-[chloro(phenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H15ClN2O3/c24-20(16-10-4-1-5-11-16)19-21(27)25(17-12-6-2-7-13-17)23(29)26(22(19)28)18-14-8-3-9-15-18/h1-15H

InChI Key

OKDLUFIBIISKAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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